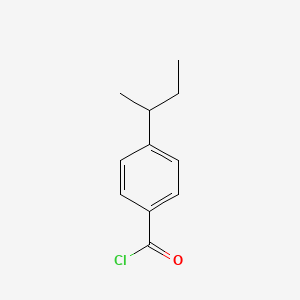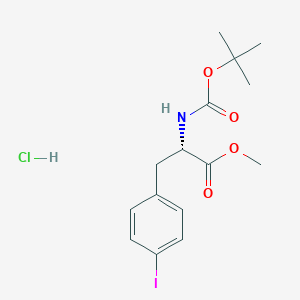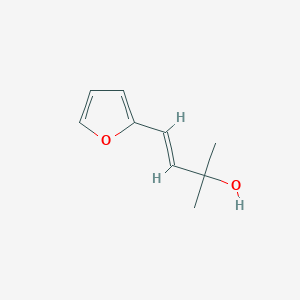![molecular formula C8H19N3O2 B13807523 N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide is a chemical compound with the molecular formula C8H19N3O2. It is known for its unique structure, which includes an aminooxy group, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide typically involves the reaction of 4-aminobutylamine with 2-(aminooxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The aminooxy group can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with certain enzymes and proteins, affecting their activity and function. This interaction is crucial in biochemical studies and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-{[2-(Aminooxy)ethyl]amino}butyl)formamide
- N-(4-{[2-(Aminooxy)ethyl]amino}butyl)propionamide
- N-(4-{[2-(Aminooxy)ethyl]amino}butyl)butyramide
Uniqueness
N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide is unique due to its specific structure, which includes an aminooxy group. This group allows the compound to participate in a wide range of chemical reactions and makes it valuable in various scientific research fields.
Propiedades
Fórmula molecular |
C8H19N3O2 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
N-[4-(2-aminooxyethylamino)butyl]acetamide |
InChI |
InChI=1S/C8H19N3O2/c1-8(12)11-5-3-2-4-10-6-7-13-9/h10H,2-7,9H2,1H3,(H,11,12) |
Clave InChI |
ZMGCTZGLZTZDEL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCCNCCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
![[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)
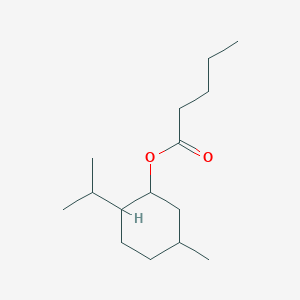


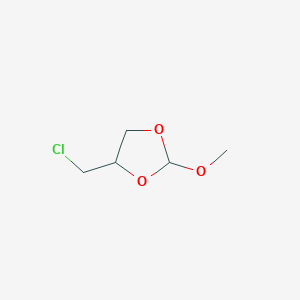

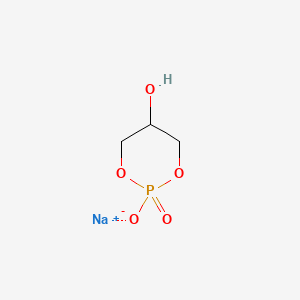
![methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13807468.png)
![tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate](/img/structure/B13807484.png)

